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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity of LRRK2-IN-13, a potent

inhibitor of Leucine-rich repeat kinase 2 (LRRK2), against a broad panel of kinases. The data

presented is compiled from comprehensive profiling studies to assist researchers in evaluating

its suitability as a tool compound for studying LRRK2 biology and its potential for therapeutic

development.

Executive Summary
LRRK2-IN-13 (also known as LRRK2-IN-1) is a highly selective and potent inhibitor of LRRK2,

a kinase implicated in Parkinson's disease.[1][2] It effectively inhibits both wild-type LRRK2 and

the common pathogenic G2019S mutant with IC50 values of 13 nM and 6 nM, respectively.[1]

[3] Extensive kinase profiling reveals that LRRK2-IN-13 has a very favorable selectivity profile,

showing significant activity against only a small number of off-target kinases out of hundreds

tested. This high selectivity makes it a valuable tool for elucidating the cellular functions of

LRRK2 with minimal confounding effects from off-target inhibition.
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The kinase selectivity of LRRK2-IN-13 was rigorously assessed using multiple independent

and complementary platforms, including binding assays, enzymatic assays, and activity-based

proteomics. The collective data from these screens, covering over 470 kinases, demonstrates

the high selectivity of the compound.[1]

Table 1: LRRK2-IN-13 Inhibition Data for LRRK2 and Key Off-Target Kinases

Kinase Target IC50 (nM) Assay Type Notes

LRRK2 (Wild-Type) 13 Biochemical
Potent inhibition of the

wild-type enzyme.[1]

LRRK2 (G2019S

Mutant)
6 Biochemical

Increased potency

against the common

pathogenic mutant.[1]

[3]

LRRK2 (A2016T

Mutant)
2450 Biochemical

Significantly reduced

affinity, useful for

target engagement

studies.[3]

DCLK2 45 Biochemical

One of the few

identified off-targets

with notable activity.[1]

MAPK7 160 (EC50) Cellular

Confirmed off-target

inhibition in a cellular

context.[1]

AURKB > 1000 Biochemical Negligible activity.[1]

CHEK2 > 1000 Biochemical Negligible activity.[1]

MKNK2 > 1000 Biochemical Negligible activity.[1]

MYLK > 1000 Biochemical Negligible activity.[1]

NUAK1 > 1000 Biochemical Negligible activity.[1]

PLK1 > 1000 Biochemical Negligible activity.[1]
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Table 2: Summary of Broad Kinase Panel Screening Results

Profiling Platform
Number of Kinases
Tested

Concentration of
LRRK2-IN-13

Results

KINOMEscan™ 442 10 µM

Inhibited only 12

kinases with a score

of less than 10% of

DMSO control.[1]

Dundee Profiling 105 1 µM

Showed greater than

50% inhibition for a

small subset of

kinases.

KiNativ™ 260 1 µM

Demonstrated higher

than 50% inhibition for

a limited number of

kinases.[1]

The selectivity score (S(3µM)), which is the number of kinases with a dissociation constant (Kd)

less than 3 µM divided by the total number of kinases tested, is 0.029 (13/442), indicating high

selectivity.[1]

Experimental Protocols
The selectivity data for LRRK2-IN-13 was generated using the following established

methodologies:

LRRK2 Biochemical Inhibition Assay
The inhibitory activity of LRRK2-IN-13 against LRRK2 was determined using an in vitro kinase

assay. Recombinant GST-tagged LRRK2 (wild-type or mutant) was incubated with the inhibitor

at various concentrations in the presence of 0.1 mM ATP and 20 µM of the peptide substrate

Nictide.[2] The kinase activity was measured by quantifying the phosphorylation of the

substrate, typically through radiometric or fluorescence-based methods. The IC50 values were

then calculated from the dose-response curves.
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KINOMEscan™ Binding Assay (DiscoverX)
This competition binding assay platform was used to assess the binding of LRRK2-IN-13 to a

panel of 442 kinases. The assay measures the ability of a test compound to displace a

proprietary, immobilized, active-site directed ligand from each kinase. The results are reported

as the percentage of the kinase that remains bound to the immobilized ligand relative to a

DMSO control.

Dundee Radioactive-Based Enzymatic Assay
This method involves standard radioactive-based enzymatic assays against a panel of 105

kinases. The activity of each kinase is measured in the presence of [γ-³²P] ATP and a specific

substrate. The incorporation of the radioactive phosphate group onto the substrate is quantified

to determine the level of kinase inhibition by LRRK2-IN-13.

KiNativ™ Activity-Based Proteomics (ActivX
Biosciences)
This chemoproteomics platform was used to profile the selectivity of LRRK2-IN-13 in a more

physiological context using cell or tissue lysates. The assay utilizes ATP- or ADP-acyl

phosphate probes that covalently label the active sites of kinases. The inhibition of this labeling

by LRRK2-IN-13 is then quantified by mass spectrometry to determine the inhibitor's potency

and selectivity against 260 kinases.

LRRK2 Signaling and Experimental Workflow
The following diagrams illustrate the simplified signaling pathway of LRRK2 and the general

workflow for kinase selectivity profiling.
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Caption: Simplified LRRK2 signaling pathway and point of inhibition by LRRK2-IN-13.
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Caption: General experimental workflow for kinase selectivity profiling.

Comparison with Other LRRK2 Inhibitors
Compared to earlier, less selective LRRK2 inhibitors such as staurosporine, K252A, sunitinib,

and H-1152, LRRK2-IN-13 offers a significantly improved selectivity profile.[2] This makes it a

superior chemical tool for specifically interrogating LRRK2-dependent signaling pathways and

cellular processes without the confounding off-target effects that can complicate data

interpretation when using less selective compounds. More recent inhibitors like MLi-2 are also

highly selective, and the choice between them may depend on the specific experimental

context, such as desired pharmacokinetic properties for in vivo studies.[4]

Conclusion
The comprehensive kinase selectivity profiling of LRRK2-IN-13 confirms its status as a highly

selective and potent inhibitor of LRRK2. The data presented in this guide, including quantitative

inhibition values and a summary of broad-panel screening results, supports its use as a high-

quality chemical probe for studying the role of LRRK2 in normal physiology and in the context

of Parkinson's disease. Researchers using LRRK2-IN-13 can have a high degree of

confidence that the observed biological effects are due to the specific inhibition of LRRK2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC
[pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the
Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b12367168/docs?utm_src=pdf-body-img#lrrk2-in-13-a-comparative-guide-to-its-kinase-selectivity-profile
https://www.benchchem.com/product/b12367168/docs?utm_src=pdf-body#lrrk2-in-13-a-comparative-guide-to-its-kinase-selectivity-profile
https://www.researchgate.net/publication/50290128_Characterization_of_a_selective_inhibitor_of_the_Parkinson's_disease_kinase_LRRK2
https://pmc.ncbi.nlm.nih.gov/articles/PMC12136037/
https://www.benchchem.com/product/b12367168/docs?utm_src=pdf-body#lrrk2-in-13-a-comparative-guide-to-its-kinase-selectivity-profile
https://www.benchchem.com/product/b12367168/docs?utm_src=pdf-body#lrrk2-in-13-a-comparative-guide-to-its-kinase-selectivity-profile
https://www.benchchem.com/product/b12367168?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC3287420/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3287420/
https://www.researchgate.net/publication/50290128_Characterization_of_a_selective_inhibitor_of_the_Parkinson's_disease_kinase_LRRK2
https://pmc.ncbi.nlm.nih.gov/articles/PMC9408223/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9408223/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367168?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [LRRK2-IN-13: A Comparative Guide to its Kinase
Selectivity Profile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12367168/docs#lrrk2-in-13-a-comparative-guide-to-
its-kinase-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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